molecular formula C18H21N3O4S B11056911 2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11056911
M. Wt: 375.4 g/mol
InChI Key: SXUWGICOPJCAPQ-UHFFFAOYSA-N
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Description

2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoylphenyl group, and a hexahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base can yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.

    Medicine: Research indicates potential anticancer and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other molecular pathways, contributing to its broad-spectrum biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.

    Tetrahydroquinoline: A reduced form of quinoline with distinct chemical properties.

    Benzenesulfonamide: A related compound with known antimicrobial activity.

Uniqueness

2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core and a sulfamoylphenyl group, which imparts specific biological activities not observed in simpler analogs. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H21N3O4S/c19-26(24,25)14-7-5-12(6-8-14)9-10-20-17(22)15-11-13-3-1-2-4-16(13)21-18(15)23/h5-8,11H,1-4,9-10H2,(H,20,22)(H,21,23)(H2,19,24,25)

InChI Key

SXUWGICOPJCAPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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